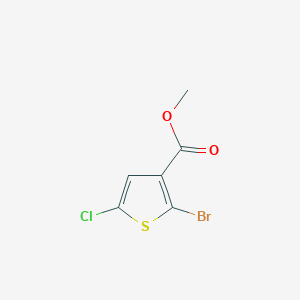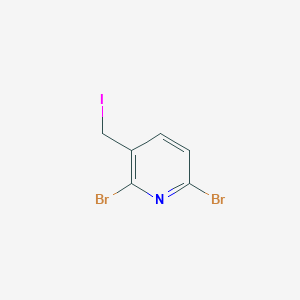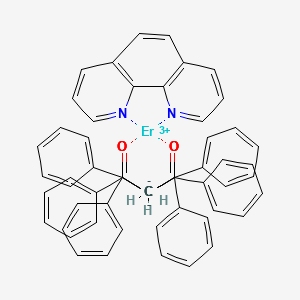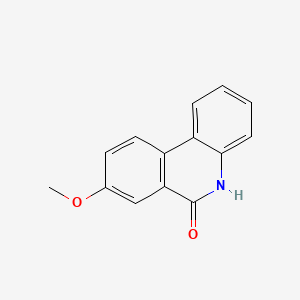
8-Methoxyphenanthridin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxyphenanthridin-6(5H)-one is an organic compound belonging to the phenanthridine family Phenanthridines are heterocyclic compounds containing nitrogen within a three-ring structure The presence of a methoxy group at the 8th position and a ketone at the 6th position distinguishes this compound from other phenanthridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyphenanthridin-6(5H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under oxidative conditions. For example, the oxidative cyclization of 2-aryl anilines can be mediated by Co(acac)2/O2 to yield phenanthridine derivatives . The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxyphenanthridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methoxyphenanthridin-6(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of anticancer and antimicrobial activities.
Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Methoxyphenanthridin-6(5H)-one involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and ketone groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.
Vergleich Mit ähnlichen Verbindungen
8-Methoxyphenanthridin-6(5H)-one can be compared with other phenanthridine derivatives, such as:
Phenanthridine: The parent compound without the methoxy and ketone groups.
6-Aminophenanthridine: A derivative with an amino group at the 6th position.
8-Hydroxyphenanthridin-6(5H)-one: A derivative with a hydroxy group at the 8th position.
The presence of the methoxy and ketone groups in this compound imparts unique chemical and biological properties, distinguishing it from these similar compounds.
Eigenschaften
CAS-Nummer |
38088-95-8 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
8-methoxy-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-10-11-4-2-3-5-13(11)15-14(16)12(10)8-9/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
XQGHOCDMMIJFRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


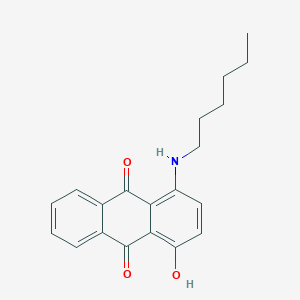
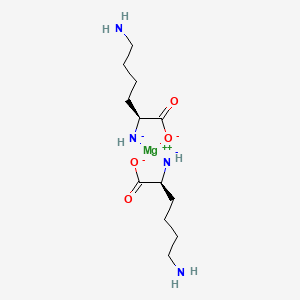
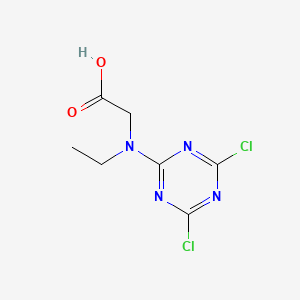

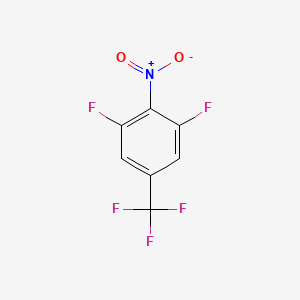


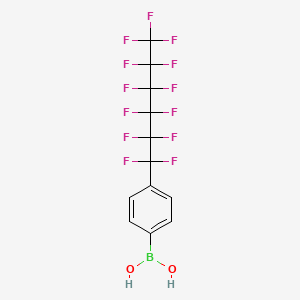
![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)
